Cas no 313983-06-1 (tert-butyl (Z)-(tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(1H-pyrazol-1-yl)methyl)carbamate)
tert-butyl (Z)-(tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(1H-pyrazol-1-yl)methyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl (Z)-(tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(1H-pyrazol-1-yl)methyl)carbamate
- tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[(Z)-N-[(2-methylpropan-2-yl)oxycarbonyl]-C-pyrazol-1-ylcarbonimidoyl]carbamate
- (Z)-tert-butyl tert-butoxycarbonyl(((tert-butoxycarbonyl)imino)(1H-pyrazol-1-yl)methyl)carbamate
- tert-Butyl (tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(1H-pyrazol-1-yl)methyl)carbamate
- SCHEMBL17123213
- 313983-06-1
- WS-00380
- 1810055-90-3
-
- MDL: MFCD31803775
- Inchi: 1S/C19H30N4O6/c1-17(2,3)27-14(24)21-13(22-12-10-11-20-22)23(15(25)28-18(4,5)6)16(26)29-19(7,8)9/h10-12H,1-9H3/b21-13+
- InChI Key: JFMAUIHMNZPNMU-FYJGNVAPSA-N
- SMILES: O(C(N(/C(=N/C(=O)OC(C)(C)C)/N1C=CC=N1)C(=O)OC(C)(C)C)=O)C(C)(C)C
Computed Properties
- Exact Mass: 410.21653469g/mol
- Monoisotopic Mass: 410.21653469g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 29
- Rotatable Bond Count: 8
- Complexity: 627
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 112
tert-butyl (Z)-(tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(1H-pyrazol-1-yl)methyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733045-1g |
tert-Butyl (tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(1h-pyrazol-1-yl)methyl)carbamate |
313983-06-1 | 98% | 1g |
¥2966.00 | 2024-08-02 | |
| eNovation Chemicals LLC | Y1000066-5g |
tert-butyl (Z)-(tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(1H-pyrazol-1-yl)methyl)carbamate |
313983-06-1 | 95% | 5g |
$1000 | 2024-08-02 | |
| eNovation Chemicals LLC | Y1000066-5g |
tert-butyl (Z)-(tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(1H-pyrazol-1-yl)methyl)carbamate |
313983-06-1 | 95% | 5g |
$1000 | 2025-03-03 |
tert-butyl (Z)-(tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(1H-pyrazol-1-yl)methyl)carbamate Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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5. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
Additional information on tert-butyl (Z)-(tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(1H-pyrazol-1-yl)methyl)carbamate
tert-butyl (Z)-(tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(1H-pyrazol-1-yl)methyl)carbamate (CAS No. 313983-06-1): A Comprehensive Overview
tert-butyl (Z)-(tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(1H-pyrazol-1-yl)methyl)carbamate (CAS No. 313983-06-1) is a sophisticated organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a protected pyrazole derivative, is characterized by its complex structure, which includes multiple tert-butoxycarbonyl (Boc) protecting groups and a pyrazole moiety. The presence of these functional groups imparts unique chemical and biological properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The tert-butoxycarbonyl (Boc) protecting groups are widely used in organic synthesis due to their stability under a variety of reaction conditions and their ease of removal under acidic conditions. This feature makes the compound particularly useful in the stepwise synthesis of complex molecules, where the protection and deprotection of functional groups are critical steps. The pyrazole moiety, on the other hand, is known for its biological activity and has been extensively studied for its potential applications in drug discovery, particularly in the development of anti-inflammatory, antiviral, and anticancer agents.
Recent research has highlighted the potential of tert-butyl (Z)-(tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(1H-pyrazol-1-yl)methyl)carbamate in the development of novel therapeutics. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific enzymes involved in inflammatory pathways. The Z configuration of the double bond adds an additional layer of complexity and specificity to the molecule, which can be crucial for achieving high selectivity and efficacy in biological systems.
In addition to its potential therapeutic applications, tert-butyl (Z)-(tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(1H-pyrazol-1-yl)methyl)carbamate has also been explored as a building block in the synthesis of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of peptides but often possess improved pharmacological properties such as enhanced stability and bioavailability. The ability to incorporate multiple protecting groups into a single molecule allows for precise control over the synthetic process, enabling the creation of highly functionalized peptidomimetics with tailored biological activities.
The synthesis of tert-butyl (Z)-(tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(1H-pyrazol-1-yl)methyl)carbamate typically involves several steps, including the formation of the pyrazole ring, introduction of the Boc protecting groups, and final coupling reactions to form the desired structure. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to optimize the yield and purity of this compound. These methods not only improve the efficiency of the synthesis but also reduce environmental impact by minimizing waste generation.
The characterization of tert-butyl (Z)-(tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(1H-pyrazol-1-yl)methyl)carbamate is typically performed using a combination of spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These methods provide detailed information about the molecular structure and purity, which is essential for ensuring its suitability for further applications in research and development.
In conclusion, tert-butyl (Z)-(tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(1H-pyrazol-1-yl)methyl)carbamate (CAS No. 313983-06-1) is a versatile compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structural features and chemical properties make it an attractive candidate for the development of novel therapeutics and advanced materials. Ongoing research continues to uncover new applications and optimize synthetic methods, further solidifying its importance in the scientific community.
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